2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propanoic acid
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Overview
Description
2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5210,2,6]dec-8-en-4-yl]propanoic acid is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propanoic acid typically involves the use of 4-isocyanatomethyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione as a starting material. This compound undergoes reactions with various electrophiles to form new urea, carbamates, and carboxamides . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems may be employed to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key enzymes in metabolic pathways or signaling molecules in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-({4-[(1R,2R,6S,7S)-3,5-Dioxo-4-azatricyclo[5.2.1.0,2,6]dec-4-yl]phenyl}carbamoyl)benzoic acid:
Benzoic acid 3,5-dioxo-10-oxa-4-aza-tricyclo(5.2.1.0(2,6))dec-8-en-4-yl ester: Another related compound with a similar core structure, used in various chemical reactions and studies.
Uniqueness
2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5210,2,6]dec-8-en-4-yl]propanoic acid is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions
Properties
Molecular Formula |
C12H13NO4 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]propanoic acid |
InChI |
InChI=1S/C12H13NO4/c1-5(12(16)17)13-10(14)8-6-2-3-7(4-6)9(8)11(13)15/h2-3,5-9H,4H2,1H3,(H,16,17)/t5?,6-,7+,8?,9? |
InChI Key |
APZVLLMAEAFDCJ-GGCIFQRASA-N |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)C2[C@@H]3C[C@H](C2C1=O)C=C3 |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2C3CC(C2C1=O)C=C3 |
Origin of Product |
United States |
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